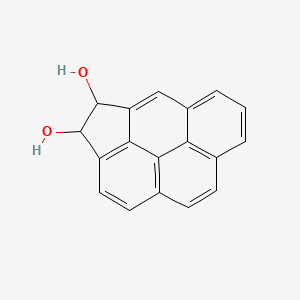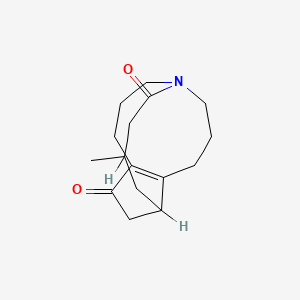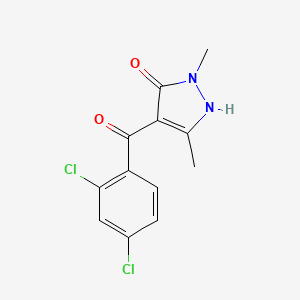
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Destosyl pyrazolate is a member of the class of pyrazoles that is pyrazolynate in which the tosylate ester has been hydrolysed to the corresponding hydroxy compound. The active herbicide of the proherbicides pyrazolynate and pyrazoxyfen. It has a role as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor, an agrochemical, a carotenoid biosynthesis inhibitor and a herbicide. It is a member of acetophenones, a dichlorobenzene, a member of pyrazoles, an organic hydroxy compound and a pyrazole pesticide.
Scientific Research Applications
Herbicide Development and Activity
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole has been studied for its potential in herbicidal applications. Research by Konotsune, Kawakubo, and Yanai (1979) found that derivatives of this compound, particularly the 4-benzoyl derivatives, exhibited high herbicidal activities. This led to the development of a highly selective and promising herbicide for use in paddy fields, with reduced phytotoxicity to rice seedlings (Konotsune, Kawakubo, & Yanai, 1979).
Another study by Matsui et al. (1983) analyzed the structure-activity correlations in 1,3-dimethyl-4-benzoyl-5-hydroxypyrazole derivatives, including 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. This research revealed its effectiveness as a pre-emergence herbicide "pyrazolate" due to its high activity against annual and perennial paddy weeds and low phytotoxicity to rice plants (Matsui, Konotsune, Kawakubo, & Ishida, 1983).
Mechanism of Chlorosis
Kawakubo and Shindo (1979) investigated the mechanism of chlorosis caused by this compound. They found that it converts chlorophyll a and b into pheophytin a and b, respectively. This conversion was attributed to the compound's ability to induce H(+) into chlorophyll specifically, suggesting a unique mode of action in inducing plant chlorosis (Kawakubo & Shindo, 1979).
Phototoxicity and Uptake
Further research by Lee, Park, and Kim (1989) synthesized carbamate derivatives of 1,3-dimethyl-4-acyl-5-hydroxypyrazoles, including 1,3-dimethyl-4-(2,4-dichlorobenzoyl)-pyrazol-5-yl N-methyl-carbamate. These compounds showed varying phytotoxicity levels to different plant seedlings, indicating their selective herbicidal properties (Lee, Park, & Kim, 1989).
Matsumoto (2005) identified that the pyrazole herbicides pyrazolate and pyrazoxyfen, metabolized to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This finding provides insight into the molecular action of these herbicides in plants (Matsumoto, 2005).
Environmental Impact and Safety
Kubo et al. (2012) studied the behavior of the herbicide pyrazolynate and its hydrolysate in paddy fields, which is essential for understanding the environmental impact and safety of these compounds. The study examined the hydrolyzation to destosyl pyrazolynate (DTP) and its concentration in paddy water and soil, offering valuable data on the environmental behavior of this herbicide (Kubo, Ohno, Nagasawa, Kose, & Kawata, 2012).
properties
CAS RN |
58010-98-3 |
|---|---|
Product Name |
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole |
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3 |
InChI Key |
FRFLVNQIJSMVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
synonyms |
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole destosyl pyrazolate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



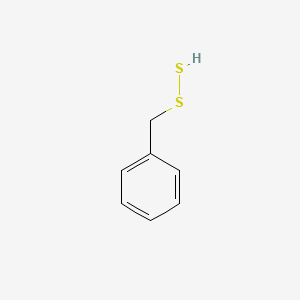
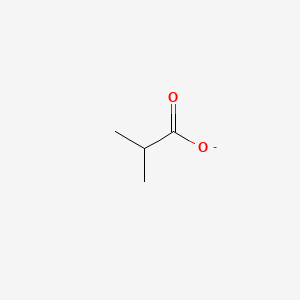
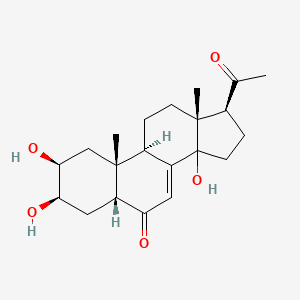
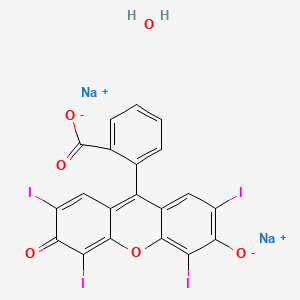
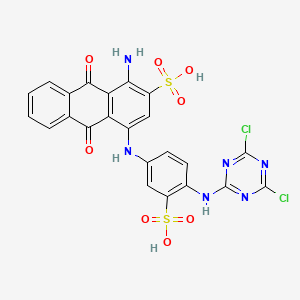
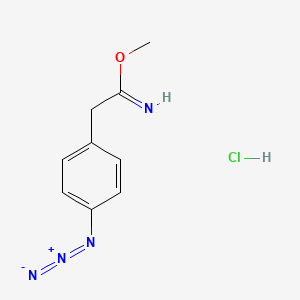
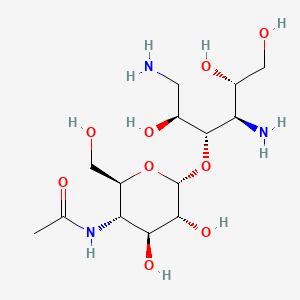
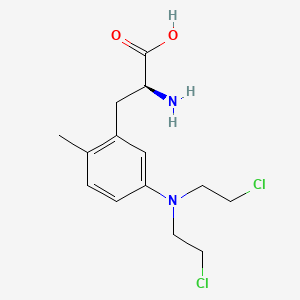
![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
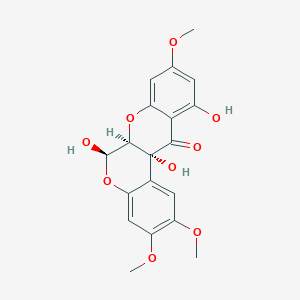
![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
